N'-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide
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Overview
Description
N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by the reaction with benzohydrazide. The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound .
Industrial Production Methods
While specific industrial production methods for N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoquinoline derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying its effects on biological systems.
Medicine: Due to its pharmacological properties, it is explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)alanine: This compound shares a similar isoquinoline core structure but differs in its functional groups.
β-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)-: Another related compound with a similar core structure but different substituents.
Uniqueness
N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
147567-55-3 |
---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4g/mol |
IUPAC Name |
N'-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide |
InChI |
InChI=1S/C18H19N3O/c1-18(2)12-14-10-6-7-11-15(14)16(19-18)20-21-17(22)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
RJFBSXPIRBEEAX-UHFFFAOYSA-N |
SMILES |
CC1(CC2=CC=CC=C2C(=N1)NNC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)NNC(=O)C3=CC=CC=C3)C |
solubility |
2.8 [ug/mL] |
Origin of Product |
United States |
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